

A Comparative Guide to the Spectroscopic Characterization of Ammonium Malate

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Compound of Interest

Compound Name: Ammonium malate

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This guide provides a comparative spectroscopic analysis of **ammonium malate** against relevant alternatives, offering a comprehensive resource for its characterization using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols and quantitative data are presented to support material identification, purity assessment, and quality control in research and drug development settings.

Spectroscopic Data Comparison

The unique molecular structure of **ammonium malate** gives rise to a characteristic spectral fingerprint. Below is a comparison of its ^1H NMR, ^{13}C NMR, and FTIR spectral data with that of malic acid, sodium malate, and ammonium citrate. This data facilitates the differentiation of these closely related compounds.

^1H NMR and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling constants (J) in ^1H NMR reveal information about adjacent protons.

Table 1: Comparative ^1H and ^{13}C NMR Data (in D_2O)

Compound	Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Assignment
Ammonium Malate	^1H	~4.3 (t)	Triplet	-CH(OH)-
~2.7 (d)	Doublet	-CH ₂ -		
^{13}C	~180	Singlet	-COO ⁻	
~70	Singlet	-CH(OH)-		
~43	Singlet	-CH ₂ -		
Malic Acid	^1H	4.272[1]	Triplet	-CH(OH)-
2.641, 2.335[1]	Doublet of Doublets	-CH ₂ -		
^{13}C	183.803, 182.576[1]	Singlet	-COOH	
73.086[1]	Singlet	-CH(OH)-		
45.358[1]	Singlet	-CH ₂ -		
Sodium Malate	^1H	~4.3	Triplet	-CH(OH)-
~2.7	Doublet	-CH ₂ -		
^{13}C	~180	Singlet	-COO ⁻	
~70	Singlet	-CH(OH)-		
~43	Singlet	-CH ₂ -		
Ammonium Citrate	^{13}C	Not readily available in searches	-	-

Note: The chemical shifts for **ammonium malate** and sodium malate are approximated based on the expected shifts upon deprotonation of malic acid. The ammonium protons in **ammonium malate** and ammonium citrate are often not observed in D₂O due to exchange with the solvent.

FTIR Data

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral pattern.

Table 2: Comparative FTIR Absorption Bands (cm⁻¹)

Functional Group	Ammonium Malate	Malic Acid	Sodium Malate	Ammonium Citrate
O-H Stretch (Alcohol)	~3400 (broad)	~3400 (broad)	~3400 (broad)	~3400 (broad)
N-H Stretch (Ammonium)	~3150 (broad)	-	-	~3150 (broad)
C-H Stretch	~2950	~2950	~2950	~2950
C=O Stretch (Carboxylate)	~1580 (asymmetric)	-	~1580 (asymmetric)	~1580 (asymmetric)
C=O Stretch (Carboxylic Acid)	-	~1720[2]	-	-
N-H Bend (Ammonium)	~1450	-	-	~1450
C-O Stretch (Alcohol)	~1100	~1100	~1100	~1100

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and FTIR spectra for the characterization of **ammonium malate** and its alternatives.

NMR Spectroscopy

1. Sample Preparation:

- Weigh 10-20 mg of the solid sample.

- Dissolve the sample in approximately 0.7 mL of deuterium oxide (D_2O).
- Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a glass wool plug in a Pasteur pipette.
- Transfer the clear solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the D_2O .
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- For 1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12 ppm, and an acquisition time of 2-4 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is typically used. Parameters may include a 45-degree pulse angle, a spectral width of 200 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to an internal or external standard. For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

FTIR Spectroscopy (KBr Pellet Method)

1. Sample and KBr Preparation:

- Dry spectroscopy-grade potassium bromide (KBr) in an oven at $110^{\circ}C$ for at least 2 hours to remove any absorbed water.

- Allow the KBr to cool to room temperature in a desiccator.
- In an agate mortar, grind approximately 1-2 mg of the solid sample to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

2. Pellet Formation:

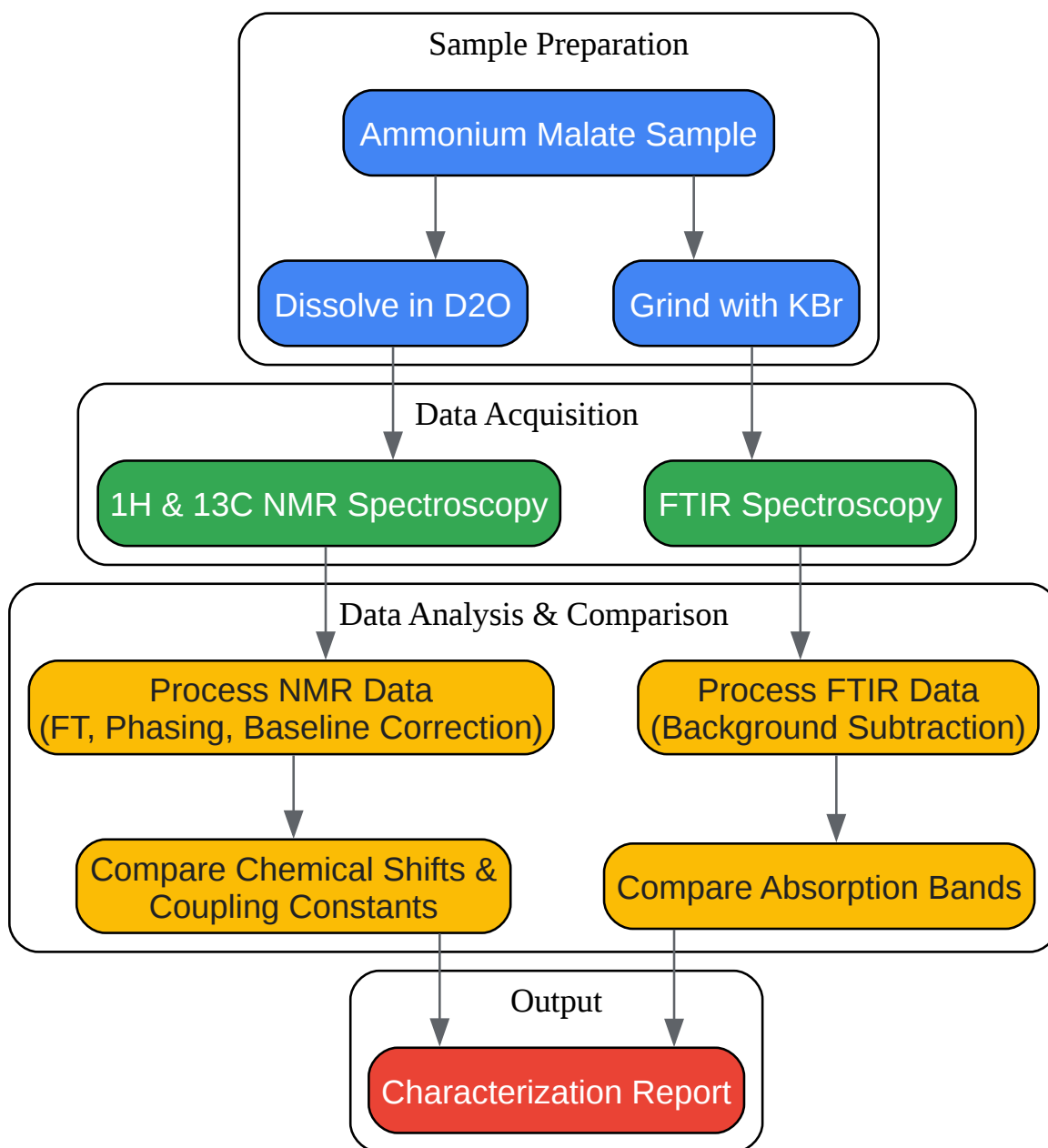
- Transfer the powder mixture into a pellet die.
- Place the die in a hydraulic press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the die.

3. Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **ammonium malate**, from sample receipt to final data interpretation and comparison.



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Caption: Workflow for Spectroscopic Analysis of **Ammonium Malate**.

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